(3-Ethylpyridin-4-yl)methanamine
Description
Contextualization within Heterocyclic Amine Research
Heterocyclic amines are a vast class of organic compounds that feature a ring structure containing at least one atom that is not carbon, in this case, nitrogen. wikipedia.org These compounds are ubiquitous in nature and are fundamental to many biological processes. Research into heterocyclic aromatic amines (HAAs) is extensive, partly because some are formed during the high-temperature cooking of protein-rich foods and have been identified as potential carcinogens. nih.govresearchgate.netnih.govtandfonline.com This has led to in-depth studies on their formation, metabolism, and biological effects. nih.govresearchgate.net The study of simpler, synthetic heterocyclic amines like (3-Ethylpyridin-4-yl)methanamine contributes to the fundamental understanding of this broad class of molecules, away from the context of food-formed toxins.
Significance of Pyridine-Based Methanamine Scaffolds in Organic Synthesis and Medicinal Chemistry
The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, meaning it is a common structural feature in many FDA-approved drugs. rsc.orgresearchgate.net Its nitrogen atom can act as a hydrogen bond acceptor and improve the water solubility of a molecule, which are desirable properties for drug candidates. researchgate.netnih.gov The incorporation of a methanamine group provides a reactive handle, a site on the molecule that allows for further chemical modifications. This enables chemists to use pyridine-based methanamines as versatile building blocks to construct a library of more complex molecules with diverse biological activities. researchgate.net This approach is a cornerstone of drug discovery, allowing for the systematic exploration of chemical space to identify new therapeutic agents. rsc.orgresearchgate.net
Overview of Current Research Trends for Alkylpyridinemethanamines
Research on alkylpyridinemethanamines, the class of compounds to which this compound belongs, is primarily focused on their utility as intermediates in the synthesis of new pharmaceuticals and other functional materials. Scientists often synthesize derivatives of these compounds to explore their potential as ligands for various biological targets or as key components in novel chemical reactions. While specific research trends for the ethyl derivative are not widely documented, related structures with different alkyl or other substituents are continuously being explored in patent literature and academic research for a wide range of applications.
Identification of Research Gaps Pertaining to this compound
A review of available scientific and patent literature reveals a significant research gap specifically concerning this compound. While its constituent parts—the pyridine ring, the ethyl group, and the methanamine group—are all well-understood components in medicinal and organic chemistry, the specific combination found in this molecule has not been the subject of extensive public research. There is a lack of published data on its detailed physicochemical properties, its specific synthetic routes, and its potential biological activities. This presents an opportunity for future research to characterize this compound and explore its potential applications as a novel building block in the development of new chemical entities.
Structure
3D Structure
Properties
IUPAC Name |
(3-ethylpyridin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-7-6-10-4-3-8(7)5-9/h3-4,6H,2,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQXIXQHINAEIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CN=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Ethylpyridin 4 Yl Methanamine and Its Analogs
A Survey of Established Synthetic Pathways for Pyridine (B92270) Methanamines
The construction of pyridine methanamines can be achieved through several strategic approaches, each with its own set of advantages and substrate scope. These methods typically involve the introduction or modification of a one-carbon unit at a specific position on the pyridine ring.
Reductive Amination Strategies for Pyridine Carboxaldehydes
Reductive amination stands as a cornerstone for the synthesis of amines, and its application to pyridine carboxaldehydes provides a direct and versatile route to pyridine methanamines. This two-step, one-pot process involves the initial reaction of a pyridine carboxaldehyde with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. youtube.commasterorganicchemistry.com A variety of reducing agents can be employed, with the choice often depending on the specific substrates and desired selectivity. youtube.commasterorganicchemistry.com
Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). youtube.commasterorganicchemistry.com Sodium cyanoborohydride is particularly noted for its ability to selectively reduce the iminium ion in the presence of the starting aldehyde. youtube.com The reaction conditions can be tailored to accommodate a wide range of pyridine carboxaldehydes and amine sources, including ammonia (B1221849) for the synthesis of primary amines. organic-chemistry.org
For instance, the synthesis of N-substituted 3-amino-4-halopyridines has been efficiently achieved through a reductive amination protocol. nih.gov This method highlights the utility of reductive amination in creating diverse libraries of substituted pyridine derivatives.
Table 1: Examples of Reductive Amination for Pyridine Methanamine Synthesis
| Pyridine Carboxaldehyde | Amine Source | Reducing Agent | Product | Yield (%) | Reference |
| 3-Pyridinecarboxaldehyde (B140518) | Ammonia | Sodium Cyanoborohydride | 3-(Aminomethyl)pyridine | High | youtube.com |
| 4-Pyridinecarboxaldehyde | Methylamine | Sodium Triacetoxyborohydride | (4-Pyridinyl)methanamine, N-methyl- | Good | masterorganicchemistry.com |
| 2-Pyridinecarboxaldehyde | Benzylamine | Palladium on Carbon/H₂ | N-(Phenylmethyl)-2-pyridinemethanamine | Variable | youtube.com |
Alkylation of Pyridine Derivatives with Subsequent Reduction
Another effective strategy involves the introduction of a functionalized one-carbon unit onto the pyridine ring, followed by a reduction step. A common approach is the cyanation of a pyridine derivative to yield a cyanopyridine, which can then be reduced to the corresponding aminomethylpyridine. The reduction of the nitrile group can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation, or other metal hydrides.
The synthesis of cyanopyridines can be achieved through several methods, including the ammoxidation of picolines (methylpyridines), reaction of pyridine N-oxides with cyanide ions, or the dehydration of pyridine carboxamides. thieme-connect.de For example, 3-cyanopyridine (B1664610) can be synthesized from 3-pyridinecarboxaldehyde in the presence of ammonium (B1175870) sulfate (B86663) and sulfur. chemicalbook.com Similarly, 4-cyanopyridine (B195900) can be prepared from 4-methylpyridine (B42270) via ammoxidation or from 4-pyridinecarboxaldehyde. chemicalbook.com
Once the cyanopyridine is obtained, its reduction provides a direct route to the desired pyridine methanamine. For example, the reduction of 2-propyl-4-cyanopyridine is a key step in the synthesis of prothionamide, a tuberculostatic drug. derpharmachemica.com
Nucleophilic Substitution Reactions on Halogenated Pyridines
Nucleophilic aromatic substitution (SNAr) on halogenated pyridines offers a viable pathway for introducing the aminomethyl group or its precursors. While direct displacement of a halogen with an aminomethyl anion is challenging, a more common strategy involves the introduction of a cyano group via nucleophilic substitution with a cyanide salt, followed by reduction as described in the previous section.
Alternatively, a protected aminomethyl group can be introduced. For example, N-substituted-3-amino-4-halopyridines can serve as valuable intermediates for further elaboration. nih.gov These compounds can be synthesized through methods such as directed ortho-metalation followed by halogenation. nih.gov
Multi-Component Reactions Incorporating Pyridine Moieties
Multi-component reactions (MCRs) provide an efficient and atom-economical approach to constructing complex molecules, including substituted pyridines, in a single step from three or more starting materials. researchgate.net The Hantzsch pyridine synthesis, a classic example of an MCR, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt. While this method primarily yields dihydropyridines that require subsequent oxidation, modern variations have been developed to directly afford pyridines.
More contemporary MCRs have been developed for the synthesis of highly functionalized pyridines, including those bearing cyano groups which can be subsequently reduced. For instance, a one-pot, four-component reaction of a β-ketoester, an arylaldehyde, malononitrile, and an alcohol in the presence of a catalyst can produce substituted cyanopyridines in high yields. researchgate.net
Targeted Synthesis of (3-Ethylpyridin-4-yl)methanamine
The synthesis of the specific target molecule, this compound, can be strategically planned by retrosynthetic analysis, identifying key precursor molecules that can be assembled using the established methodologies discussed above.
Design of Precursor Molecules with Appropriate Functionalization
Synthesis of 3-Ethyl-4-cyanopyridine:
This precursor can be envisioned to be synthesized from 3-ethyl-4-methylpyridine. nih.gov The methyl group can be converted to a nitrile via ammoxidation, a common industrial process for producing cyanopyridines. chemicalbook.com Alternatively, a laboratory-scale synthesis could involve the bromination of the methyl group followed by displacement with a cyanide salt.
Another approach to 3-ethyl-4-cyanopyridine could start from a pre-functionalized pyridine. For example, a halogenated pyridine at the 4-position could undergo a palladium-catalyzed cross-coupling reaction with an ethyl group, followed by cyanation.
Synthesis of 3-Ethylpyridine-4-carboxaldehyde:
The synthesis of this aldehyde precursor could also start from 3-ethyl-4-methylpyridine. Oxidation of the methyl group to a formyl group can be achieved using various oxidizing agents. A multi-step sequence involving conversion of the methyl group to a hydroxymethyl group, followed by oxidation, is also a viable route. google.comgoogle.com
Once either of these precursors is obtained, the final conversion to this compound is straightforward:
From 3-ethyl-4-cyanopyridine: Reduction of the nitrile group using a suitable reducing agent like LiAlH₄ or catalytic hydrogenation would yield the target primary amine.
From 3-ethylpyridine-4-carboxaldehyde: Reductive amination with ammonia would directly provide this compound. youtube.com
Table 2: Proposed Precursors for the Synthesis of this compound
| Precursor Molecule | Retrosynthetic Origin | Key Transformation to Target |
| 3-Ethyl-4-cyanopyridine | Ammoxidation of 3-ethyl-4-methylpyridine | Reduction of nitrile |
| 3-Ethylpyridine-4-carboxaldehyde | Oxidation of 3-ethyl-4-methylpyridine | Reductive amination |
This targeted approach, leveraging well-established synthetic transformations, provides a clear and efficient pathway for the synthesis of this compound, a valuable building block for further chemical exploration.
Optimization of Reaction Conditions for Chemoselectivity and Yield
The synthesis of this compound, commonly achieved through the reduction of 3-ethylpyridine-4-carbonitrile, requires careful optimization to maximize yield and ensure chemoselectivity. The primary challenge lies in preventing side reactions, such as over-reduction or the formation of secondary amines. Key parameters for optimization include the choice of catalyst, solvent, temperature, and pressure.
Catalyst Selection: The catalytic hydrogenation of the nitrile group is a prevalent method. Different catalysts exhibit varying levels of activity and selectivity.
Raney Nickel (Ra-Ni): A cost-effective and highly active catalyst, though it can sometimes lead to the formation of secondary and tertiary amine impurities through condensation reactions. The addition of ammonia can help suppress this side reaction.
Palladium (Pd) and Platinum (Pt): These precious metal catalysts, often supported on carbon (Pd/C, Pt/C), can offer higher selectivity under milder conditions, reducing the risk of side-product formation.
Rhodium (Rh): Rhodium-based catalysts may also be employed, particularly when high selectivity is paramount, although they are generally more expensive.
Solvent Effects: The solvent system plays a crucial role in modulating catalyst activity and selectivity. Ethanolic or methanolic solutions are common, often with the addition of ammonia to minimize the formation of secondary amines. Ethereal solvents like tetrahydrofuran (B95107) (THF) can also be used.
Temperature and Pressure: These parameters are interdependent and must be fine-tuned. Higher temperatures and pressures generally increase the reaction rate but can also promote undesirable side reactions. Optimal conditions are typically sought to achieve a complete conversion of the nitrile in the shortest time possible without compromising the purity of the primary amine. For instance, reactions with Raney Nickel might require higher pressures (e.g., 50-100 atm) and temperatures (e.g., 80-120 °C), whereas a more active catalyst like Rhodium might proceed under milder conditions.
The optimization process involves a systematic variation of these parameters to identify the ideal conditions for producing this compound with high purity and yield.
Table 1: Optimization of Reaction Conditions for Nitrile Reduction
| Parameter | Variation | Effect on Yield and Chemoselectivity |
|---|---|---|
| Catalyst | Raney Nickel | High activity, cost-effective; may require ammonia to suppress secondary amine formation. |
| Palladium on Carbon (Pd/C) | Good selectivity under milder conditions; lower risk of side products. | |
| Rhodium on Alumina (Rh/Al₂O₃) | High selectivity, effective for clean conversions; higher cost. | |
| Solvent | Methanol/Ethanol | Common protic solvents, often used with ammonia. |
| Tetrahydrofuran (THF) | Aprotic solvent option, can influence catalyst performance. | |
| Temperature | 50-150 °C | Higher temperatures increase rate but can reduce selectivity. |
| Pressure | 10-100 atm | Higher pressure increases rate, especially for less reactive substrates. |
| Additive | Ammonia | Suppresses the formation of secondary and tertiary amine impurities. |
Strategies for Scale-Up and Process Development
Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces several challenges that require robust process development strategies. gmpua.com Key considerations include ensuring consistent product quality, managing reaction exotherms, handling materials efficiently, and maintaining a safe operating environment.
Process Safety and Thermal Management: Catalytic hydrogenations are highly exothermic. On a large scale, efficient heat removal is critical to prevent thermal runaways, which could lead to dangerous pressure build-ups and loss of selectivity. Scale-up requires moving from simple lab glassware to jacketed reactors with sophisticated cooling systems and temperature monitoring.
Mass Transfer Limitations: In heterogeneous catalytic reactions, the rate can be limited by the transport of the hydrogen gas to the catalyst surface. Effective agitation and sparging systems are essential in large reactors to ensure efficient gas-liquid mass transfer and maintain a consistent reaction rate.
Catalyst Handling and Recovery: On an industrial scale, the catalyst represents a significant cost. Processes must be designed for efficient catalyst filtration and recovery for reuse. For slurry-phase reactions, this involves robust filtration systems. Alternatively, fixed-bed reactors, where the liquid phase flows through a stationary bed of catalyst, can simplify catalyst separation and are well-suited for continuous processing.
Continuous Flow Chemistry: Modern process development increasingly favors continuous flow reactors over traditional batch reactors for large-scale synthesis. numberanalytics.com Flow chemistry offers several advantages for this type of transformation:
Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, and the high surface-area-to-volume ratio allows for superior heat management.
Improved Consistency: Precise control over reaction parameters (temperature, pressure, residence time) leads to more consistent product quality and yield.
Scalability: Scaling up production is achieved by running the reactor for longer periods or by "numbering up" (running multiple reactors in parallel), which avoids the complex re-optimization often required when scaling up batch reactors. rsc.org
Asymmetric Synthesis Approaches for Chiral Analogs
While this compound itself is achiral, the synthesis of its chiral analogs is of significant interest for applications in pharmaceuticals and materials science, where specific stereoisomers are often required. nih.gov Asymmetric synthesis introduces a chiral center into the molecule in a controlled manner. This can be achieved by modifying the starting material or the synthetic route.
Methods for Asymmetric Induction:
Chiral Catalysts: The reduction of a suitable prochiral precursor, such as a ketone or an imine derived from the pyridine scaffold, can be performed using a chiral catalyst. For example, the asymmetric hydrogenation of an imine using a chiral iridium or rhodium complex can yield a single enantiomer of the amine. nih.gov
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a key reaction. whiterose.ac.uk After the new stereocenter is created, the auxiliary is removed, yielding the enantiopure product. ub.edu For instance, a chiral auxiliary could be attached to the amine nitrogen to direct the stereoselective alkylation of the adjacent carbon.
Biocatalysis: Enzymes offer a highly selective and environmentally friendly route to chiral amines. numberanalytics.com Transaminases, for example, can convert a ketone precursor into a chiral amine with very high enantioselectivity under mild aqueous conditions. Imine reductases (IREDs) are another class of enzymes that can asymmetrically reduce imines. researchgate.net
Table 2: Approaches to Asymmetric Synthesis of Chiral Amine Analogs
| Method | Description | Advantages |
|---|---|---|
| Chiral Metal Catalysis | Uses a transition metal (e.g., Rh, Ir, Ru) complexed with a chiral ligand to catalyze asymmetric hydrogenation or transfer hydrogenation. wikipedia.org | High turnover numbers, broad substrate scope. |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to control stereochemistry, then removed. whiterose.ac.uk | Reliable and predictable stereochemical control. |
| Organocatalysis | Uses small, chiral organic molecules (e.g., chiral phosphoric acids) to catalyze the asymmetric transformation. ub.edu | Metal-free, often robust and less sensitive to air/moisture. |
| Biocatalysis (Enzymes) | Employs enzymes like transaminases or imine reductases for highly stereoselective synthesis. numberanalytics.com | Extremely high enantioselectivity, mild reaction conditions, environmentally benign. |
Green Chemistry Principles in this compound Synthesis
Integrating green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally responsible chemical processes. ijariie.com The goal is to minimize waste, reduce energy consumption, and use less hazardous materials. youtube.comyoutube.com
Key Green Chemistry Strategies:
Atom Economy: The ideal synthesis maximizes the incorporation of all starting materials into the final product. Catalytic hydrogenation of 3-ethylpyridine-4-carbonitrile is an excellent example of an atom-economical reaction, as it is an addition reaction where the only other reactant is H₂, and the theoretical atom economy approaches 100%. mun.ca
Use of Safer Solvents and Reagents: The synthesis should aim to replace hazardous solvents and reagents with safer alternatives. researchgate.net For example, exploring the use of greener solvents like ethanol, water, or supercritical fluids instead of more toxic options like chlorinated hydrocarbons could significantly improve the environmental profile of the process. researchgate.net
Energy Efficiency: Reactions should be designed to be as energy-efficient as possible. researchgate.net This can involve using highly active catalysts that allow the reaction to proceed at lower temperatures and pressures. Microwave-assisted synthesis is another technique that can dramatically reduce reaction times and energy input compared to conventional heating. mun.ca
Catalysis over Stoichiometric Reagents: The use of catalytic methods is a cornerstone of green chemistry. rsc.org Catalytic hydrogenation is vastly superior to older stoichiometric reduction methods (e.g., using metal hydrides like LiAlH₄), which generate large amounts of waste. Developing reusable heterogeneous catalysts further enhances the sustainability of the process. europa.eu
Biocatalysis: As mentioned in the context of asymmetric synthesis, biocatalysis represents a powerful green technology. rsc.org Using enzymes to produce this compound or its analogs would occur under mild conditions in water, eliminating the need for harsh reagents and organic solvents. researchgate.net
Table 3: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in this compound Synthesis |
|---|---|
| 1. Prevention | Design synthesis to minimize waste from the outset. |
| 2. Atom Economy | Utilize catalytic hydrogenation of the nitrile, an addition reaction with high atom economy. mun.ca |
| 3. Less Hazardous Syntheses | Avoid stoichiometric metal hydrides; use catalytic methods. youtube.com |
| 5. Safer Solvents & Auxiliaries | Preferentially use ethanol, water, or supercritical CO₂ over volatile organic solvents. researchgate.net |
| 6. Design for Energy Efficiency | Employ high-activity catalysts to lower reaction temperature/pressure; consider microwave heating. mun.ca |
| 7. Use of Renewable Feedstocks | Explore routes from bio-based platform chemicals where possible. europa.eu |
| 9. Catalysis | Use recyclable heterogeneous or homogeneous catalysts instead of stoichiometric reagents. rsc.org |
By consciously applying these principles, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable.
Chemical Reactivity and Functional Group Transformations of 3 Ethylpyridin 4 Yl Methanamine
Reactivity of the Primary Amine Moiety
The exocyclic primary amine is a potent nucleophile and a site for numerous functional group transformations. Its reactivity is characteristic of a typical primary alkylamine, allowing for the formation of a wide array of derivatives.
Formation of Amides, Ureas, and Thioureas
The primary amine of (3-Ethylpyridin-4-yl)methanamine readily undergoes reactions with acylating and related agents to form stable amide, urea (B33335), and thiourea (B124793) linkages.
Amide Formation: In a standard acylation reaction, the amine can be treated with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to yield the corresponding amides. This reaction is fundamental in peptide synthesis and the creation of various pharmacologically relevant structures.
Urea and Thiourea Formation: The synthesis of urea and thiourea derivatives is achieved by reacting the primary amine with isocyanates and isothiocyanates, respectively. researchgate.net These reactions are typically high-yielding and proceed under mild conditions. The addition of the nucleophilic amine to the electrophilic carbon of the isocyanate or isothiocyanate is a robust method for creating these functional groups. researchgate.netanalis.com.my For instance, the reaction with an aryl isothiocyanate would produce an N,N'-disubstituted thiourea. analis.com.my Similarly, heterocyclic urea compounds can be synthesized through reactions involving isocyanates. google.com
Table 1: General Reactions for Amide, Urea, and Thiourea Formation
| Starting Material | Reagent | Product Type | General Structure of Product |
|---|---|---|---|
| This compound | Acyl Chloride (R-COCl) | Amide | |
| This compound | Isocyanate (R-NCO) | Urea | |
| This compound | Isothiocyanate (R-NCS) | Thiourea |
Imine and Enamine Formation and Subsequent Transformations
The reaction of this compound with carbonyl compounds such as aldehydes and ketones leads to the formation of imines, also known as Schiff bases.
Imine Formation: As a primary amine, it reacts with aldehydes or ketones in an acid-catalyzed condensation reaction to form a C=N double bond. masterorganicchemistry.comlibretexts.org This process is reversible and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final imine. libretexts.orgyoutube.com The reaction rate is highly dependent on the pH, with optimal conditions typically being mildly acidic (pH 4-5). libretexts.orglibretexts.org These imines can be isolated or used in situ for subsequent transformations, such as reduction to secondary amines (reductive amination). youtube.com
Enamine Formation: It is important to note that enamines are typically formed from the reaction of aldehydes or ketones with secondary amines. libretexts.orglibretexts.orgmasterorganicchemistry.com The mechanism involves the formation of an iminium ion intermediate, which is then deprotonated at an adjacent carbon atom to yield the enamine. youtube.commasterorganicchemistry.com Since this compound is a primary amine, it will form an imine, not an enamine, upon reaction with a carbonyl compound. masterorganicchemistry.comlibretexts.org
Table 2: Imine Formation from a Primary Amine
| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Catalyst | Product |
|---|---|---|---|
| This compound | R-CHO or R-CO-R' | Acid (e.g., H+) | Imine |
Derivatization via Alkylation and Acylation Reactions
Alkylation: The primary amine can be alkylated by reaction with alkyl halides. This reaction can proceed in a stepwise manner to yield secondary and tertiary amines, and ultimately, a quaternary ammonium (B1175870) salt if an excess of the alkylating agent is used. The degree of alkylation can be controlled by the stoichiometry of the reactants.
Acylation: As discussed in section 3.1.1, acylation of the primary amine with acyl chlorides or anhydrides is a straightforward method to produce amides. This transformation is one of the most common derivatizations for primary amines, converting the basic amine into a neutral amide group and introducing a new substituent.
Reactions Involving the Pyridine (B92270) Nitrogen
The lone pair of electrons on the pyridine nitrogen atom is located in an sp² hybrid orbital and is available for reaction with electrophiles without disrupting the aromatic system.
Quaternization Reactions and N-Oxidation
Quaternization: The pyridine nitrogen is nucleophilic and readily reacts with alkyl halides (e.g., methyl iodide) to form quaternary pyridinium (B92312) salts. bohrium.com This process, known as the Menshutkin reaction, converts the neutral pyridine into a positively charged species. The resulting pyridinium salts have altered physical and chemical properties and can be used in further synthetic applications.
N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). Pyridine N-oxides are versatile intermediates in organic synthesis. The N-oxide group enhances the reactivity of the pyridine ring, particularly facilitating nucleophilic substitution at the 2- and 4-positions.
Table 3: Reactions at the Pyridine Nitrogen
| Starting Material | Reagent | Product Type |
|---|---|---|
| This compound | Alkyl Halide (R-X) | Quaternary Pyridinium Salt |
| This compound | Peroxy Acid (e.g., m-CPBA) | Pyridine N-Oxide |
Coordination Chemistry with Transition Metal Centers
This compound contains two potential coordination sites for metal ions: the pyridine nitrogen and the primary amine nitrogen. This allows it to function as a ligand in coordination chemistry. wikipedia.org It can act as a monodentate ligand, binding to a metal center through either the pyridine nitrogen or, less commonly, the primary amine. More significantly, it has the potential to act as a bidentate chelating ligand, forming a stable six-membered ring upon coordination to a single metal center through both nitrogen atoms. The formation of such transition metal complexes can influence the catalytic activity and electronic properties of the metal center. dalalinstitute.comresearchgate.net The specific coordination mode will depend on the metal ion, the other ligands present, and the reaction conditions.
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring's inherent electron-deficient nature, a consequence of the electronegative nitrogen atom, renders it less susceptible to electrophilic aromatic substitution compared to benzene. This deactivation is further compounded in acidic media, where the nitrogen atom is protonated, creating a positively charged pyridinium ion that strongly repels electrophiles. researchgate.net Conversely, the electron deficiency at the carbon atoms, particularly at the ortho (C2, C6) and para (C4) positions relative to the nitrogen, makes the pyridine ring susceptible to nucleophilic aromatic substitution. nih.govorganic-chemistry.org
The substituents on the this compound ring, an ethyl group at the 3-position and an aminomethyl group at the 4-position, significantly influence its reactivity profile. The ethyl group is a weak electron-donating group, which slightly activates the ring towards electrophilic attack. The aminomethyl group is also an activating group. However, under the strongly acidic conditions often required for electrophilic aromatic substitution, the basic nitrogen of the aminomethyl group would also be protonated, leading to further deactivation of the ring.
Electrophilic Aromatic Substitution:
Direct electrophilic substitution on this compound is challenging. The combined deactivating effect of the protonated pyridine nitrogen and the protonated aminomethyl group would necessitate harsh reaction conditions, which could lead to side reactions and degradation. If substitution were to occur, the directing effects of the substituents would come into play. The ethyl group directs incoming electrophiles to the ortho and para positions, while the aminomethyl group also directs to its ortho positions (C3 and C5). The likely, albeit difficult to achieve, sites for electrophilic attack would be the C2 and C6 positions, influenced by the cumulative directing effects of the substituents.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution on the pyridine ring of this compound is more plausible, particularly if a suitable leaving group is present. The positions most activated for nucleophilic attack are C2 and C6. nih.govorganic-chemistry.org For instance, if a halogen were introduced at the C2 or C6 position, it could be displaced by a variety of nucleophiles.
A study on the competitive reactions of pyridine, 3-picoline, and 3-ethylpyridine (B110496) with phenyllithium, a strong nucleophile, revealed that the 3-alkyl substituent activates the C2 position for nucleophilic attack relative to unsubstituted pyridine. chemrxiv.org This suggests that the ethyl group in this compound would similarly activate the C2 position towards nucleophilic attack.
Table 1: Predicted Regioselectivity of Aromatic Substitution on this compound
| Reaction Type | Reagent Type | Predicted Major Substitution Position(s) | Rationale |
| Electrophilic | Nitrating agents, Halogens, etc. (in strong acid) | C2, C6 | Ring is strongly deactivated. Substitution is difficult. Directing effects of both substituents favor these positions. |
| Nucleophilic | Organolithiums, Amines, etc. (with a leaving group at C2/C6) | C2, C6 | These positions are electronically activated by the ring nitrogen. The ethyl group further activates the C2 position. |
Cyclization Reactions for Formation of Fused Heterocyclic Systems
The bifunctional nature of this compound, possessing a nucleophilic aminomethyl group and an activatable ethyl group, makes it a valuable precursor for the synthesis of fused heterocyclic systems. These reactions often involve the participation of both the aminomethyl group and a neighboring group on the pyridine ring.
One common strategy involves the intramolecular cyclization of a suitably functionalized derivative. For example, if the ethyl group at the C3 position were oxidized to an acetyl group, the resulting ketone could undergo condensation with the aminomethyl group at C4 to form a dihydropyrido[3,4-b]azepine ring system.
Research on related 3-amino-4-methylpyridines has demonstrated their utility in [4+1] cyclization reactions to form 6-azaindoles. In these reactions, the amino group and the adjacent methyl group act as a four-atom component that reacts with a one-atom electrophile. rsc.orgresearchgate.net By analogy, this compound could potentially undergo similar transformations. The methylene (B1212753) group of the ethyl substituent, being adjacent to the pyridine ring, could be activated for cyclization, although this would be more challenging than with a methyl group.
Furthermore, the aminomethyl group can participate in cyclocondensation reactions with various electrophiles to construct fused imidazo[1,5-a]pyridine (B1214698) systems. Studies have shown that 2-(aminomethyl)pyridines react with nitroalkanes in the presence of polyphosphoric acid to yield imidazo[1,5-a]pyridines. ias.ac.in While this compound has a 4-aminomethyl group, similar cyclization strategies involving reaction with dicarbonyl compounds or their equivalents could lead to the formation of fused pyrimidine (B1678525) or pyrazine (B50134) rings.
Table 2: Potential Cyclization Reactions of this compound Derivatives
| Starting Material Derivative | Reagent/Condition | Fused Heterocyclic Product | Reaction Type |
| 3-Acetyl-4-(aminomethyl)pyridine | Base or acid catalyst | Dihydropyrido[3,4-b]azepine | Intramolecular condensation |
| This compound | Phosgene equivalent | Imidazo[4,5-c]pyridinone | Cyclocondensation |
| This compound | 1,2-Dicarbonyl compound | Dihydropyrido[4,3-b]pyrazine | Cyclocondensation |
Oxidation and Reduction Chemistry of the Pyridine Ring and Alkyl Substituent
The oxidation and reduction of this compound can selectively target the pyridine ring, the ethyl group, or the aminomethyl group, depending on the reagents and reaction conditions.
Oxidation:
The pyridine nitrogen can be selectively oxidized to the corresponding N-oxide using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). N-oxidation can alter the electronic properties of the ring, making it more susceptible to certain substitution reactions.
The ethyl group is susceptible to oxidation at the benzylic-like position. Strong oxidizing agents such as potassium permanganate (B83412) or chromic acid would likely oxidize the ethyl group to a carboxylic acid, yielding 4-(aminomethyl)pyridine-3-carboxylic acid. Milder oxidation might yield the corresponding ketone, 3-acetyl-4-(aminomethyl)pyridine. The aminomethyl group is also prone to oxidation, which could lead to the formation of an amide or, with cleavage, the corresponding pyridine-4-carbaldehyde.
Studies on the biodegradation of 3-ethylpyridine have shown that microorganisms can initiate degradation through oxidation of either the pyridine ring or the ethyl group, highlighting the susceptibility of both moieties to oxidative processes. enamine.net
Reduction:
The pyridine ring can be reduced to a piperidine (B6355638) ring under various conditions. Catalytic hydrogenation using catalysts like platinum, palladium, or rhodium is a common method. This would convert this compound to (3-ethylpiperidin-4-yl)methanamine. The reduction of the pyridine ring is a key transformation that significantly alters the geometry and basicity of the molecule.
Alternatively, reducing agents like sodium in liquid ammonia (B1221849) (Birch reduction) could lead to partial reduction of the pyridine ring. The reduction of pyridine derivatives with samarium diiodide in the presence of water has also been reported as an effective method to obtain piperidines.
Table 3: Summary of Oxidation and Reduction Reactions
| Reaction Type | Reagent(s) | Product(s) |
| N-Oxidation | H₂O₂, m-CPBA | (3-Ethyl-1-oxido-pyridin-1-ium-4-yl)methanamine |
| Side-Chain Oxidation (mild) | MnO₂ | 1-(4-(Aminomethyl)pyridin-3-yl)ethan-1-one |
| Side-Chain Oxidation (strong) | KMnO₄, H₂CrO₄ | 4-(Aminomethyl)pyridine-3-carboxylic acid |
| Ring Reduction | H₂, Pd/C or PtO₂ | (3-Ethylpiperidin-4-yl)methanamine |
Design, Synthesis, and Structure Activity Relationship Sar Studies of 3 Ethylpyridin 4 Yl Methanamine Derivatives
Rational Design of Structural Analogs
The design of new analogs of a lead compound like (3-Ethylpyridin-4-yl)methanamine is a strategic process aimed at enhancing potency, selectivity, and pharmacokinetic properties. This involves targeted modifications of its core structure.
Research on other scaffolds has shown that even minor changes to alkyl groups can significantly impact biological activity. For instance, in a series of harmine (B1663883) analogs, varying the length of a carbon chain at the 7-position was a key strategy in exploring structure-activity relationships (SAR). nih.gov The primary amine can be converted to secondary or tertiary amines to alter its hydrogen-bonding capacity and lipophilicity. Acylation to form amides or reaction with isocyanates to form ureas can introduce additional interaction points and modulate the compound's electronic profile.
Table 1: Potential Modifications of the Ethyl and Amine Groups
| Modification Site | Original Group | Potential New Group | Rationale |
|---|---|---|---|
| 3-Position | Ethyl (-CH₂CH₃) | Methyl, Propyl, Isopropyl, Cyclopropyl (B3062369) | Explore steric tolerance in the binding pocket. |
| 4-Position (Amine) | Primary Amine (-NH₂) | Secondary Amine (-NHR), Tertiary Amine (-NR₂) | Modulate basicity and lipophilicity. |
Incorporating a variety of aromatic and heterocyclic rings is a common and effective strategy in drug discovery to explore new binding interactions and improve properties. These moieties can be attached, for example, via the amine functionality to create more complex amides or secondary/tertiary amines.
Studies on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have demonstrated the success of this approach, where a range of 5-aryl and 5-heteroaryl substituents were introduced, leading to potent inhibitors of mycobacterial growth. semanticscholar.org The introduction of groups like phenyl, pyridyl, thienyl, and furyl can lead to beneficial π-stacking or hydrophobic interactions with the target protein. semanticscholar.org Furthermore, the synthesis of pyridopyrimidine-thiazole hybrids has been explored to combine the biological activities of both ring systems. nih.gov This strategy could be applied to this compound by reacting it with various heterocyclic acyl chlorides or aldehydes.
Table 2: Examples of Aromatic and Heterocyclic Moieties for Derivatization
| Moiety Type | Specific Example | Potential Attachment Point | Rationale for Introduction |
|---|---|---|---|
| Aromatic | 4-Fluorophenyl | Amine functionality (via an amide or amine linkage) | Introduce specific electronic properties (e.g., halogen bond). semanticscholar.org |
| Heterocyclic | Thiophene | Amine functionality | Modulate physicochemical properties and explore different binding modes. semanticscholar.org |
| Heterocyclic | Pyridine (B92270) | Amine functionality | Introduce additional hydrogen bond acceptors/donors. researchgate.net |
To reduce conformational flexibility and lock the molecule into a specific, biologically active conformation, bridged and spirocyclic derivatives can be designed. This conformational constraint can lead to significant increases in potency and selectivity. The synthesis of such complex structures often requires multi-step sequences.
For example, bridged tetrahydro-β-carbolines have been synthesized via Pictet-Spengler condensation of cyclic tryptamine (B22526) precursors to create conformationally restricted ligands. researchgate.net Another relevant strategy is the synthesis of spiro compounds, such as spiro[chroman-2,4'-piperidin]-4-one derivatives, which have been developed as enzyme inhibitors. nih.gov A fully bridged spirophenylacridine derivative was synthesized to precisely control the molecule's electronic structure and photophysical properties. rsc.org These synthetic principles could be adapted to the this compound scaffold, potentially by using the ethyl group and the aminomethyl group as anchor points for cyclization reactions.
Systematic Structure-Activity Relationship (SAR) Investigations
SAR studies systematically correlate the chemical structure of a compound with its biological effect. These investigations are essential to understand how modifications to the this compound scaffold influence its interaction with a biological target.
The electronic (electron-donating or electron-withdrawing) and steric (size and shape) properties of substituents play a critical role in determining a molecule's activity. In the design of dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT) ligands, the affinity was found to be controlled by the electronic and steric effects of substituents on a phenylpropyl side chain. nih.gov
In a comprehensive study of pyrazolo[1,5-a]pyrimidin-7-amine (B181362) analogues, a wide array of substituents were evaluated. semanticscholar.org The data revealed that small, electron-withdrawing groups, such as a fluoro group on a phenyl ring, were often favorable for potent activity. semanticscholar.org Conversely, larger, bulky groups could lead to a decrease in activity due to steric hindrance at the binding site. The calculated partition coefficient (clogP) is also a key factor, as it reflects the compound's lipophilicity, which influences its ability to cross cell membranes.
Table 3: Illustrative SAR Data for Substituted Analogs (Based on Pyrazolo[1,5-a]pyrimidine Series)
| Substituent (R) | Example Compound Type | Biological Activity (MIC, µM) | Physicochemical Property (clogP) |
|---|---|---|---|
| H | Phenyl | 0.89 | 2.97 |
| 4-F | 4-Fluorophenyl | 0.22 | 5.21 |
| 4-Me | 4-Methylphenyl | 5.0 | 5.57 |
| 4-OMe | 4-Methoxyphenyl | 0.25 | 5.08 |
| 2-Furyl | 2-Furyl | <0.13 | 4.46 |
Data derived from a study on pyrazolo[1,5-a]pyrimidines and serves as an example of SAR analysis. semanticscholar.org
The specific location of a functional group on the molecular scaffold is often as important as the group itself. A subtle shift in a substituent's position can dramatically alter binding affinity and efficacy by changing the way the molecule interacts with specific amino acid residues in the target protein.
For instance, the design of certain dipeptidyl peptidase IV (DPP-4) inhibitors involved the precise placement of a hydrogen-bond acceptor to create a bidentate interaction with an arginine residue (Arg125) in the active site. nih.gov This targeted positional placement was key to achieving high potency. nih.gov Similarly, extensive SAR studies on harmine analogs revealed that modifications at the 7-position were critical for DYRK1A kinase inhibition and subsequent biological effects. nih.gov Therefore, when developing derivatives of this compound, it would be crucial to systematically explore substitutions not only on attached moieties but also at the available positions (2, 5, and 6) of the pyridine ring itself to map out the optimal interaction points for target engagement. Predicting drug-target interaction networks can be aided by considering the roles of specific functional groups and their positions. nih.gov
Conformational Analysis of Derivatives
Conformational analysis is a critical aspect of drug design, as the three-dimensional structure of a molecule dictates its interaction with biological targets. For derivatives of this compound, the rotational freedom around the single bonds, particularly the bond connecting the aminomethyl group to the pyridine ring and the ethyl group, gives rise to various conformers. The relative energies of these conformers determine the most probable shape of the molecule in a biological system.
While specific conformational analysis studies on this compound are not readily found in published literature, the principles can be illustrated by examining related structures. For instance, a study on a complex molecule containing a methylpyridine moiety utilized NMR spectroscopy to determine the conformation of a piperidine (B6355638) ring in solution. mdpi.com Such techniques, including the use of coupling constants and Nuclear Overhauser Effect (NOE) data, are instrumental in elucidating the spatial arrangement of atoms.
The conformation of the ethyl group at the 3-position and the aminomethyl group at the 4-position of the pyridine ring will be influenced by steric and electronic factors. The ethyl group's rotation will be hindered by the adjacent aminomethyl group and the pyridine ring itself. Similarly, the aminomethyl group's orientation relative to the pyridine ring is crucial for potential interactions with a target protein. Computational methods, such as molecular mechanics and quantum chemistry calculations, are often employed to model the potential energy surface and identify low-energy conformers.
A hypothetical conformational analysis of this compound would consider the dihedral angles around the C3-C(ethyl) and C4-C(aminomethyl) bonds. The relative energies of staggered and eclipsed conformations would be calculated to predict the most stable arrangement.
Table 1: Hypothetical Relative Energies of this compound Rotamers
| Dihedral Angle (H-N-C4-C3) | Dihedral Angle (H-C(ethyl)-C3-C4) | Relative Energy (kcal/mol) | Population (%) |
| 60° (gauche) | 60° (gauche) | 1.2 | 15 |
| 60° (gauche) | 180° (anti) | 0.5 | 35 |
| 180° (anti) | 60° (gauche) | 0.8 | 25 |
| 180° (anti) | 180° (anti) | 0.0 | 25 |
Note: This table is for illustrative purposes only and is based on general principles of conformational analysis. Actual values would require specific computational or experimental studies.
Combinatorial Chemistry and Library Synthesis Approaches
Combinatorial chemistry provides a powerful platform for the rapid synthesis of a large number of related compounds, known as a chemical library. This approach is highly valuable in the early stages of drug discovery for identifying hit and lead compounds. The this compound scaffold is well-suited for combinatorial derivatization at the amino group.
A common strategy for building a library around this scaffold would involve the parallel acylation or alkylation of the primary amine. A diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, or aldehydes (for reductive amination), can be employed to generate a library of amides, sulfonamides, or secondary amines, respectively.
For example, a research effort focused on the discovery of novel DPP-4 inhibitors utilized a combinatorial approach to synthesize a library of aminomethyl-pyridines. nih.gov This study demonstrated the feasibility of creating a diverse set of derivatives from a common pyridine-based core. While the specific starting material was different, the synthetic transformations are directly applicable to this compound.
A hypothetical combinatorial library synthesis starting from this compound could be designed as follows:
Scheme 1: Hypothetical Combinatorial Synthesis of this compound Derivatives
Table 2: Illustrative Building Blocks for a Combinatorial Library Based on this compound
| Reagent Type | Building Block (R group) | Resulting Functional Group |
| Carboxylic Acid | Acetyl, Benzoyl, Cyclohexylcarbonyl | Amide |
| Sulfonyl Chloride | Methanesulfonyl, Benzenesulfonyl, Toluenesulfonyl | Sulfonamide |
| Aldehyde | Benzaldehyde, Isobutyraldehyde, 2-Thiophenecarboxaldehyde | Secondary Amine |
Note: This table provides a hypothetical selection of building blocks to illustrate the principles of combinatorial library design.
The resulting library of compounds can then be screened for biological activity, and the structure-activity relationships can be analyzed to identify key structural features that contribute to the desired activity.
Computational-Assisted Design of Novel Derivatives
Computational methods are indispensable in modern drug discovery, enabling the rational design of novel compounds with improved properties. These in silico techniques can be used to predict the binding affinity of molecules to a biological target, estimate their pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), and guide the design of combinatorial libraries.
For the design of novel this compound derivatives, a typical computational workflow would involve:
Target Identification and Homology Modeling: If the biological target is known, its three-dimensional structure is obtained from a protein database or generated through homology modeling if the experimental structure is unavailable.
Molecular Docking: The this compound scaffold and its virtual derivatives are then "docked" into the active site of the target protein. This process predicts the preferred binding orientation and calculates a docking score, which is an estimate of the binding affinity. Studies on other pyridine derivatives have successfully used molecular docking to predict binding modes and guide the synthesis of potent inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By analyzing a set of known active and inactive compounds, a QSAR model can be developed to predict the activity of new, unsynthesized derivatives. Research on other heterocyclic compounds has shown the utility of QSAR in identifying key molecular descriptors that influence activity.
Virtual Screening: Large virtual libraries of compounds can be rapidly screened using docking and QSAR models to prioritize a smaller, more manageable set of compounds for synthesis and biological testing. This approach has been applied to the discovery of inhibitors for various targets using pyridine-containing scaffolds. malariaworld.orgnih.gov
Table 3: Key Computational Descriptors for Designing this compound Derivatives
| Descriptor Class | Example Descriptors | Predicted Property |
| Electronic | Partial charges, Dipole moment | Binding affinity, Reactivity |
| Steric | Molecular volume, Surface area | Target binding, Solubility |
| Lipophilic | LogP, Polar surface area (PSA) | Permeability, Absorption |
| 3D | Shape indices, Pharmacophore features | Target binding specificity |
Note: This table lists general descriptor classes and examples relevant to computational drug design.
The integration of these computational approaches allows for a more focused and efficient exploration of the chemical space around the this compound scaffold, ultimately increasing the probability of discovering novel and effective therapeutic agents.
Computational Chemistry and Theoretical Investigations of 3 Ethylpyridin 4 Yl Methanamine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and calculating energies. For (3-Ethylpyridin-4-yl)methanamine, a hypothetical DFT study, likely using the B3LYP functional with a 6-311++G(d,p) basis set, would be performed to find the most stable conformation (the lowest energy state). researchgate.netresearchgate.net This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule.
The resulting optimized geometry provides precise data on the spatial arrangement of atoms. For instance, the C-C bond lengths within the ethyl group are expected to be typical for single bonds, around 1.53 Å, while the C-C bond attached to the pyridine (B92270) ring might be slightly shorter due to electronic effects from the ring. wu.ac.th The geometry of the pyridine ring itself is largely planar. researchgate.net
Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C(ethyl)-C(pyridine) | ~1.51 Å |
| Bond Length | C-C (in ethyl) | ~1.53 Å |
| Bond Length | C(pyridine)-N(pyridine) | ~1.34 Å |
| Bond Length | C(pyridine)-C(methanamine) | ~1.51 Å |
| Bond Length | C-N (methanamine) | ~1.47 Å |
| Bond Angle | C-C-N (methanamine) | ~112° |
| Dihedral Angle | C-C-C-N (ethyl-pyridine) | Variable (determines conformation) |
Note: These values are illustrative and based on typical bond lengths and angles for similar structural motifs.
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. mdpi.comresearchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule is more reactive. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the nitrogen of the amine group. The LUMO would likely be distributed across the pyridine ring's π-system. researchgate.net From the energies of the HOMO and LUMO, various chemical reactivity descriptors can be calculated. mdpi.com
Table 2: Hypothetical Frontier Orbital Data and Chemical Reactivity Descriptors
| Parameter | Formula | Predicted Value (eV) |
| HOMO Energy (EHOMO) | - | -6.20 |
| LUMO Energy (ELUMO) | - | -0.95 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.25 |
| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | 3.575 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.625 |
| Global Softness (S) | 1/(2η) | 0.190 |
Note: These values are hypothetical and serve to illustrate the application of HOMO-LUMO analysis.
A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. mdpi.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values.
Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons that are susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential, corresponding to electron-poor areas that are prone to nucleophilic attack.
Green regions represent neutral potential.
For this compound, the MEP surface would show the most negative potential (red) concentrated around the nitrogen atom of the pyridine ring and the lone pair of the aminomethyl group, identifying these as the primary sites for hydrogen bonding and electrophilic interactions. nih.gov Positive potential (blue) would be found around the hydrogen atoms, particularly those of the amine group and the pyridine ring. researchgate.net
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
While quantum mechanics provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.
For this compound, MD simulations would be essential for:
Conformational Sampling: The ethyl and aminomethyl side chains are flexible. MD simulations can explore the different rotational conformations (rotamers) of these groups, revealing their preferred orientations and the energy barriers between them. rsc.org
Solvent Effects: By simulating the molecule in a solvent like water, MD can show how solvent molecules arrange themselves around the solute. It would highlight the formation of hydrogen bonds between water and the nitrogen atoms of the pyridine and amine groups, which can significantly influence the compound's conformation and properties. researchgate.net
In Silico Prediction of Molecular Interactions with Biomolecular Targets
In silico methods are crucial in drug discovery for predicting how a small molecule might interact with a biological target, such as a protein or enzyme. mdpi.com
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.com This method is used to estimate the binding affinity and analyze the interactions, such as hydrogen bonds and hydrophobic contacts.
As this compound does not have a well-defined biological target, a hypothetical docking study could be performed against a protein where similar pyridine-containing structures are known to be active, such as a kinase or a G-protein coupled receptor. researchgate.netresearchgate.net The process would involve:
Obtaining the 3D structure of a target protein from a database like the Protein Data Bank (PDB).
Preparing the structure of this compound, typically using the optimized geometry from DFT calculations.
Using docking software to place the ligand into the protein's active site in various conformations and orientations.
Scoring the resulting poses based on binding energy, with more negative values indicating a more favorable interaction.
The results would identify the most likely binding mode and the key amino acid residues involved in the interaction.
Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target
| Parameter | Result |
| Binding Energy (kcal/mol) | -7.5 |
| Interacting Residues | LEU 83, VAL 91, LYS 105, GLU 120, PHE 152 |
| Hydrogen Bonds | N-H (amine) with GLU 120 (backbone C=O) |
| N (pyridine) with LYS 105 (side chain N-H) | |
| Hydrophobic Interactions | Ethyl group with VAL 91; Pyridine ring with PHE 152 |
Note: This table is purely illustrative of the type of data generated from a molecular docking study.
Binding Energy Calculations and Ligand Efficiency Analysis
However, raw binding affinity alone is not a sufficient measure of a compound's quality or potential. A large molecule may achieve high affinity through numerous contacts, but might be inefficient and possess poor pharmacokinetic properties. To address this, medicinal chemists use various "ligand efficiency" (LE) metrics to normalize binding energy with respect to the ligand's size. nih.govdundee.ac.uk These metrics help in selecting and optimizing fragments and hits into viable drug candidates. tandfonline.comrgdscience.com
The most common metric, Ligand Efficiency (LE), relates the binding energy to the number of non-hydrogen atoms (heavy atom count, HAC) in the molecule. wikipedia.org The formula is given by:
LE = -ΔG / N
where N is the number of non-hydrogen atoms. wikipedia.org
Other important metrics provide different perspectives on the efficiency of a ligand:
Binding Efficiency Index (BEI): This metric relates the binding potency (expressed as pIC50 or pKi) to the molecular weight (MW) of the compound. wikipedia.org
Lipophilic Ligand Efficiency (LLE or LiPE): This crucial metric assesses the balance between potency and lipophilicity (cLogP), aiming to guide the optimization of compounds towards better ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. rgdscience.com
Surface-Binding Efficiency Index (SEI): This index normalizes potency against the polar surface area (PSA), providing insight into the efficiency of polar interactions for binding. wikipedia.org
The following table presents a hypothetical analysis of this compound against a fictional "Target X Kinase" to illustrate how these metrics would be calculated and interpreted.
| Parameter | Value | Description |
|---|---|---|
| pIC50 | 7.5 | Hypothetical potency against Target X Kinase. |
| Binding Free Energy (ΔG) (kcal/mol) | -10.22 | Calculated from pIC50. |
| Molecular Weight (MW) (g/mol) | 136.20 | The sum of the atomic weights of atoms in the molecule. |
| Heavy Atom Count (HAC) | 10 | Number of non-hydrogen atoms. |
| cLogP | 1.8 | Hypothetical calculated lipophilicity. |
| Polar Surface Area (PSA) (Ų) | 38.9 | Sum of surfaces of polar atoms. nih.gov |
| Ligand Efficiency (LE) (kcal/mol/heavy atom) | 1.02 | ΔG / HAC |
| Binding Efficiency Index (BEI) | 55.1 | (pIC50 * 1000) / MW |
| Lipophilic Ligand Efficiency (LLE) | 5.7 | pIC50 - cLogP |
| Surface-Binding Efficiency Index (SEI) | 19.3 | pIC50 / (PSA / 100) |
Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)
Computational quantum chemistry is a powerful tool for predicting the spectroscopic signatures of molecules. These theoretical spectra are invaluable for confirming molecular structures determined through synthesis and for interpreting experimental data. Density Functional Theory (DFT) is the most common and reliable method for these predictions. numberanalytics.comacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of ¹H and ¹³C NMR spectra is a routine computational task. By calculating the magnetic shielding tensors of nuclei in a magnetic field, typically using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, one can obtain accurate chemical shifts. nih.govnih.govacs.org These predicted values, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), provide a theoretical spectrum that can be directly compared with experimental results for structural verification. acs.orgresearchgate.net
Below is a table of hypothetical predicted NMR chemical shifts for this compound.
| Atom Position | Atom Type | Predicted Chemical Shift (ppm) |
|---|---|---|
| H on C2 | ¹H | 8.45 |
| H on C5 | ¹H | 7.20 |
| H on C6 | ¹H | 8.50 |
| CH₂ (aminomethyl) | ¹H | 3.90 |
| NH₂ | ¹H | 1.75 (broad) |
| CH₂ (ethyl) | ¹H | 2.70 |
| CH₃ (ethyl) | ¹H | 1.25 |
| C2 | ¹³C | 149.5 |
| C3 | ¹³C | 138.0 |
| C4 | ¹³C | 145.0 |
| C5 | ¹³C | 123.0 |
| C6 | ¹³C | 150.0 |
| CH₂ (aminomethyl) | ¹³C | 42.5 |
| CH₂ (ethyl) | ¹³C | 22.0 |
| CH₃ (ethyl) | ¹³C | 14.0 |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. wikipedia.orgyale.edu Computational methods can calculate these vibrational frequencies by determining the second derivative of the energy with respect to the atomic coordinates. numberanalytics.com The resulting predicted spectrum shows absorption bands corresponding to specific bond stretching, bending, and other molecular vibrations, which are characteristic of the functional groups present. numberanalytics.com
A table of hypothetical characteristic vibrational frequencies for this compound is provided below.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| N-H (amine) | Symmetric/Asymmetric Stretch | 3300 - 3400 |
| C-H (aromatic) | Stretch | 3050 - 3150 |
| C-H (aliphatic) | Stretch | 2850 - 2960 |
| C=N / C=C (pyridine ring) | Stretch | 1580 - 1610 |
| N-H (amine) | Scissoring (Bend) | 1550 - 1650 |
| C-N | Stretch | 1020 - 1250 |
UV-Vis Spectroscopy
The prediction of electronic spectra, which details a molecule's absorption of UV and visible light, is typically achieved using Time-Dependent Density Functional Theory (TD-DFT). faccts.denii.ac.jp This method calculates the energies of electronic excited states and the probabilities of transitions from the ground state. mdpi.comresearchgate.net The output provides the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which correlate to the intensity of the absorption bands. acs.org
Hypothetical predicted UV-Vis absorption data for this compound are shown in the following table.
| Predicted λmax (nm) | Oscillator Strength (f) | Dominant Electronic Transition |
|---|---|---|
| 215 | 0.45 | π → π |
| 265 | 0.15 | π → π |
| 290 | 0.02 | n → π* |
Reaction Pathway Elucidation and Mechanistic Studies
Computational chemistry is a fundamental tool for investigating the mechanisms of chemical reactions. grnjournal.usresearchgate.net By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the geometries and energies of all stationary points, including reactants, products, intermediates, and, crucially, transition states. rsc.orgacs.org The energy difference between the reactants and the highest-energy transition state determines the activation energy, which governs the reaction rate.
A plausible synthetic route to this compound is the catalytic hydrogenation of 3-ethyl-4-cyanopyridine. Computational studies can elucidate the step-by-step mechanism of such a transformation. rsc.org For example, a study might model the adsorption of the cyanopyridine onto a catalyst surface (e.g., Palladium or Rhodium), followed by the sequential addition of hydrogen atoms to the nitrile group. acs.org
The process would involve:
Geometry Optimization: Calculating the minimum energy structures of the reactant (3-ethyl-4-cyanopyridine), product (this compound), any intermediates (e.g., the corresponding imine), and the transition states connecting them.
Frequency Calculations: Confirming that reactants, products, and intermediates are true minima on the potential energy surface (no imaginary frequencies) and that each transition state has exactly one imaginary frequency corresponding to the desired reaction coordinate.
Energy Profile Construction: Plotting the relative energies of all stationary points to visualize the reaction pathway and identify the rate-determining step.
A hypothetical energy profile for this reaction is presented in the table below.
| Reaction Step | Species | Hypothetical Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Reactants (3-Ethyl-4-cyanopyridine + 2H₂) | 0.0 |
| 2 | Transition State 1 | +25.5 |
| 3 | Intermediate (3-Ethylpyridin-4-yl)methanimine + H₂ | -15.0 |
| 4 | Transition State 2 | +10.0 |
| 5 | Product (this compound) | -40.0 |
Such theoretical investigations provide deep mechanistic insights that are often difficult to obtain experimentally and can guide the development of more efficient synthetic methods. nih.gov
Potential Applications and Broad Research Avenues for 3 Ethylpyridin 4 Yl Methanamine Scaffolds
Fundamental Building Block in Complex Organic Synthesis
The structure of (3-Ethylpyridin-4-yl)methanamine, featuring a nucleophilic primary amine and a sterically accessible pyridine (B92270) nitrogen, makes it a highly useful building block in organic synthesis. Pyridine derivatives are fundamental in the creation of a vast array of more complex molecules, including natural products and functional materials researchgate.net. The aminomethyl group provides a reactive handle for a multitude of chemical transformations, allowing for the extension of the molecular framework.
Precursors for Advanced Heterocyclic Architectures
The this compound scaffold is well-suited to serve as a precursor for the synthesis of advanced heterocyclic architectures. The primary amine can readily participate in reactions to form new rings fused to or connected with the parent pyridine structure. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of various nitrogen-containing heterocycles. The development of novel synthetic routes to create diverse heterocyclic systems is a significant area of focus in organic chemistry mdpi.comyoutube.com. The reactivity of the aminomethyl group allows for its incorporation into larger, more complex ring systems, which are often features of biologically active molecules.
Table 1: Potential Heterocyclic Systems from this compound
| Reactant Type | Potential Heterocyclic Product |
|---|---|
| 1,3-Dicarbonyl Compound | Dihydropyrimidine or related fused systems |
| α,β-Unsaturated Carbonyl | Piperidone or fused piperidine (B6355638) derivatives |
| Isothiocyanate | Thiourea (B124793) derivatives, precursors to thiazoles |
Chiral Ligands in Asymmetric Catalysis
In the field of asymmetric catalysis, the development of effective chiral ligands is paramount for controlling the stereochemical outcome of chemical reactions nih.gov. P,N-type ligands, which contain both a phosphorus and a nitrogen donor atom, have emerged as a significant class of ligands for various catalytic processes nih.gov. The this compound structure provides a foundational scaffold for the synthesis of such ligands. The primary amine can be functionalized with a chiral phosphine group, and the pyridine nitrogen can also coordinate to a metal center. The chirality can be introduced either within the phosphine moiety or on the pyridine backbone itself. Such ligands are crucial in metal-catalyzed reactions like asymmetric hydrogenation, where they can induce high levels of enantioselectivity rsc.orgscispace.com. Although specific applications of ligands derived directly from this compound are not prominently documented, the potential for creating a new class of tunable chiral P,N-ligands from this scaffold is significant.
Scaffold Design in Medicinal Chemistry Research
The pyridine ring is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved pharmaceutical agents due to its ability to engage in favorable interactions with biological targets and its good pharmacokinetic properties nih.gov. The this compound scaffold, therefore, serves as a valuable starting point for the design of new bioactive molecules. The ethyl group can modulate lipophilicity and steric interactions, while the aminomethyl group provides a vector for introducing a wide variety of functional groups to probe interactions with biological macromolecules.
Development of Potential Receptor Modulators
Receptor modulators are compounds that bind to a receptor and alter its activity. The design of selective receptor modulators is a key strategy in drug discovery for a multitude of diseases. Various heterocyclic scaffolds, including those based on pyridine, have been successfully employed to create potent and selective modulators for receptors such as the estrogen receptor nih.govresearchgate.net. The this compound scaffold can be elaborated through chemical synthesis to generate libraries of compounds for screening against various receptor targets. The ability to modify the substituents on both the amine and the pyridine ring allows for fine-tuning of the pharmacological properties to achieve desired agonist or antagonist activity.
Design of Enzyme Inhibitors
Enzyme inhibition is another cornerstone of modern drug development, targeting enzymes involved in the pathophysiology of diseases. Sulfonamides, for example, are a well-known class of carbonic anhydrase inhibitors mdpi.com. The aminomethyl group of this compound is a suitable attachment point for pharmacophores known to interact with enzyme active sites. By coupling this scaffold with moieties that mimic an enzyme's natural substrate or bind to a critical residue in the active site, novel enzyme inhibitors can be designed. The pyridine core can provide important hydrogen bonding and aromatic interactions to enhance binding affinity and selectivity.
Table 2: Potential Enzyme Targets and Design Strategies
| Enzyme Class | Design Strategy | Potential Therapeutic Area |
|---|---|---|
| Kinases | Introduce ATP-mimetic groups on the amine | Oncology, Inflammation |
| Proteases | Incorporate peptide-mimicking structures | Infectious Diseases, Oncology |
| Carbonic Anhydrases | Attach a sulfonamide group to the scaffold | Glaucoma, Diuretics |
Exploration as Antimicrobial Agent Scaffolds
The rise of antimicrobial resistance has created an urgent need for new antibacterial and antifungal agents. Heterocyclic compounds, including those containing 1,3,4-thiadiazole or carbazole moieties, have shown significant antimicrobial activity mdpi.comnih.gov. The this compound scaffold can be used to synthesize novel derivatives for antimicrobial screening. For instance, reaction of the amine with various electrophiles can produce amides, sulfonamides, and ureas, classes of compounds that have been explored for antimicrobial properties nih.gov. The pyridine nucleus itself is present in many antimicrobial compounds, and its combination with other pharmacologically active groups could lead to the discovery of new agents effective against resistant strains of bacteria and fungi researchgate.netmdpi.com.
Materials Science Applications
The unique combination of a basic pyridine nitrogen atom and a reactive primary amine group in the this compound structure makes it a versatile building block for novel materials.
Pyridine-containing polymers are a significant class of materials with a wide array of applications stemming from the unique properties of the pyridine moiety. researchgate.netresearchgate.net These polymers have been explored for roles in contaminant removal, as supports for recyclable reagents, and in the self-assembly of complex nanostructures like micelles and nanopatterned films. researchgate.net The incorporation of pyridine can enhance a polymer's thermal stability, charge-carrying capacity, and ability to coordinate with metals. mdpi.commdpi.com
The this compound scaffold could serve as a valuable monomer or functionalizing agent in polymer synthesis. The primary amine group provides a reactive handle for incorporation into polymer backbones through techniques like polycondensation, or for grafting onto existing polymer chains. The resulting functional polymers would be characterized by pendant ethyl-substituted pyridine groups, which could offer several advantages:
Tunable Basicity and Coordination: The nitrogen atom on the pyridine ring can act as a proton acceptor or a ligand for metal ions. The electronic effect of the ethyl group can subtly modify the basicity of the pyridine nitrogen, allowing for fine-tuning of the polymer's properties for applications in catalysis or metal ion sequestration.
Enhanced Solubility and Processability: The presence of the ethyl group may improve the solubility of the resulting polymers in organic solvents, facilitating their processing and characterization.
Hierarchical Structures: As demonstrated with vinyl pyridines, the self-assembly of block copolymers containing this compound units could be explored to create ordered nanostructures for applications in nanotechnology and materials science. researchgate.net
| Potential Polymer Type | Method of Incorporation | Key Feature from Scaffold | Potential Application |
| Polyamides/Polyimides | Polycondensation with diacids/dianhydrides | Integral part of the polymer backbone | High-performance materials, membranes |
| Functionalized Polyolefins | Grafting onto pre-formed polymers | Pendant pyridine groups | Adhesives, coatings, compatibilizers |
| Block Copolymers | Controlled polymerization techniques | Self-assembling domains | Nanopatterning, drug delivery vehicles |
This table is interactive. Click on the headers to sort.
The urgent need to mitigate greenhouse gas emissions has spurred significant research into carbon capture and storage (CCS) technologies. pnnl.gov Amine-based materials are at the forefront of this research due to the reversible reaction between amines and CO2. nih.govacs.org This includes both liquid amine scrubbing systems and solid adsorbents functionalized with amine groups. pnnl.govrsc.org
The this compound structure is a prime candidate for investigation in CO2 capture for several reasons:
Dual Active Sites: The molecule contains two basic nitrogen centers: the primary amine and the pyridine ring nitrogen. This could potentially lead to cooperative binding with CO2, enhancing capture efficiency and capacity. nih.gov Under anhydrous conditions, two amine molecules typically react with one CO2 molecule to form a carbamate. acs.org The presence of the pyridine moiety could influence this reaction pathway.
Solid Sorbent Functionalization: The methanamine group can be used to covalently attach the molecule to solid supports with high surface areas, such as silica, alumina, or porous polymers. pnnl.govacs.org This would create a solid adsorbent for CO2, which can offer advantages over liquid amines by reducing energy requirements for regeneration and minimizing corrosion issues. pnnl.gov
Ionic Liquid Formation: Pyridine-containing ionic liquids have demonstrated extremely high CO2 capture capacities, attributed to cooperative interactions between the nitrogen sites and CO2. nih.gov The this compound scaffold could be a precursor for a new class of task-specific ionic liquids for CO2 capture.
| CO2 Capture Approach | Role of this compound | Potential Advantage |
| Solid Adsorbents | Functional group on a porous support | Lower regeneration energy, reduced corrosion |
| Liquid Solvents | Component of an amine scrubbing solution | Potential for high CO2 loading capacity |
| Ionic Liquids | Precursor for a functionalized ionic liquid | High efficiency through cooperative binding |
This table is interactive. Click on the headers to sort.
Pyridine derivatives are integral to the design of fluorescent chemosensors due to their inherent photophysical properties and ability to interact with a variety of analytes. mdpi.comnih.gov These sensors are valuable for detecting pollutants, metal ions, and biologically important molecules. mdpi.comresearchgate.netsemanticscholar.org The pyridine ring often serves as the core of the fluorophore, and its interaction with an analyte can lead to a detectable change in fluorescence intensity or wavelength. mdpi.com
The this compound scaffold could be chemically modified to create novel chemosensors. The primary amine is a convenient point for attaching other functional groups, such as fluorophores or specific recognition elements. The pyridine nitrogen itself can act as a binding site for cations, leading to changes in the electronic structure and, consequently, the fluorescence properties. mdpi.comnih.gov Research in this area could involve synthesizing derivatives of this compound and evaluating their response to various analytes, including:
Heavy Metal Ions: The pyridine nitrogen and the amine group could cooperatively bind to metal ions like Hg²⁺, Cu²⁺, or Pb²⁺, resulting in a selective fluorescent response. mdpi.com
Anions: With appropriate modification, sensors for environmentally relevant anions could be developed.
Neutral Molecules: The development of sensors for small organic molecules, such as formaldehyde, has been demonstrated with other amine-functionalized pyridine derivatives. researchgate.netsemanticscholar.org
Contributions to Agrochemical and Veterinary Pharmaceutical Research
The pyridine scaffold is a cornerstone in medicinal and agricultural chemistry. researchgate.netnih.govsemanticscholar.org A significant number of FDA-approved drugs and commercial agrochemicals contain a pyridine ring, highlighting its importance as a pharmacophore. nih.govresearchgate.netnih.gov The nitrogen atom in the pyridine ring can participate in hydrogen bonding and alter the molecule's solubility and metabolic stability, which are crucial properties for bioactive compounds. nih.govnih.gov
Given the prevalence of the pyridine motif in successful commercial products, any novel substituted pyridine, such as this compound, represents a starting point for discovery programs in both agrochemical and veterinary fields.
Agrochemical Research: Pyridine derivatives are found in all major classes of pesticides, including herbicides, insecticides, and fungicides. researchgate.netbohrium.com The discovery process often involves synthesizing libraries of related compounds around a core scaffold and screening them for biological activity. The this compound scaffold could be used to generate novel derivatives for high-throughput screening. The primary amine allows for the facile introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.
Veterinary Pharmaceuticals: Many therapeutic agents used in human medicine containing the pyridine scaffold have analogs or are directly used in veterinary practice. nih.gov The pyridine ring is present in drugs with a wide range of activities, including anti-inflammatory, anti-ulcer, and anti-bacterial properties. researchgate.netnih.gov Therefore, derivatives of this compound could be synthesized and evaluated for various therapeutic targets relevant to animal health. The development of novel compounds for treating conditions in companion animals and livestock is an active area of research where this scaffold could find application.
| Research Area | Potential Role of the Scaffold | Examples of Target Product Classes |
| Agrochemicals | Core structure for derivative synthesis | Herbicides, Insecticides, Fungicides |
| Veterinary Medicine | Starting point for new drug discovery | Anti-infectives, Anti-inflammatories, Antiparasitics |
This table is interactive. Click on the headers to sort.
Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Ethylpyridin 4 Yl Methanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (3-Ethylpyridin-4-yl)methanamine in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise assignment of all proton (¹H) and carbon (¹³C) signals.
One-Dimensional (¹H, ¹³C) and Two-Dimensional (COSY, HMQC, HMBC, NOESY) NMR
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the methanamine group, and the ethyl group protons (a quartet for the methylene and a triplet for the methyl). The integration of these signals corresponds to the number of protons in each environment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Key resonances are expected for the pyridine ring carbons (with distinct shifts for the substituted and unsubstituted positions), the methylene carbon of the methanamine group, and the two carbons of the ethyl group. The chemical shifts are influenced by the electronic environment, with carbons attached to the nitrogen atom and the electron-withdrawing pyridine ring appearing at characteristic downfield shifts. oregonstate.edulibretexts.orgwisc.edu
Two-Dimensional (2D) NMR Spectroscopy: To unequivocally assign the ¹H and ¹³C signals and to elucidate the complete bonding network, a series of 2D NMR experiments are employed. researchgate.netsdsu.edumdpi.comyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other. For instance, cross-peaks would be observed between the ethyl group's methylene and methyl protons, and between adjacent protons on the pyridine ring. sdsu.edu
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak links a proton signal to the signal of the carbon atom it is attached to, allowing for the direct assignment of carbon resonances based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying quaternary carbons (carbons with no attached protons) and for assembling the molecular fragments deduced from COSY and HMQC data. For example, HMBC correlations would be expected from the aminomethyl protons to the C3 and C4 carbons of the pyridine ring. sdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of their bonding connectivity. This is particularly useful for determining the stereochemistry and conformation of the molecule.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine-H2 | 8.4 - 8.6 | 148 - 152 |
| Pyridine-H5 | 7.1 - 7.3 | 122 - 125 |
| Pyridine-H6 | 8.3 - 8.5 | 147 - 150 |
| -CH₂-NH₂ | 3.8 - 4.0 | 40 - 45 |
| -CH₂-CH₃ | 2.6 - 2.8 (q) | 22 - 26 |
| -CH₂-CH₃ | 1.2 - 1.4 (t) | 13 - 16 |
| Pyridine-C3 | - | 138 - 142 |
| Pyridine-C4 | - | 145 - 149 |
| -NH₂ | Variable | - |
(Note: Predicted values are estimates and actual experimental values may vary depending on the solvent and other experimental conditions.)
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). nih.govnih.gov This technique can distinguish between compounds with the same nominal mass but different elemental formulas. The exact mass of the protonated molecule [M+H]⁺ is determined and compared to the calculated theoretical mass.
For this compound (C₈H₁₂N₂), the theoretical monoisotopic mass is 136.1000 Da. The HRMS analysis is expected to yield an experimental mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.
| Parameter | Value |
| Molecular Formula | C₈H₁₂N₂ |
| Theoretical Monoisotopic Mass | 136.1000 Da |
| Predicted HRMS Result | |
| Ion | [M+H]⁺ |
| Calculated Exact Mass | 137.1073 Da |
| Expected Experimental Mass | 137.1073 ± 0.0005 Da |
(Note: The predicted HRMS result for the protonated molecule is shown. Experimental results would confirm this with high accuracy.)
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography provides the most definitive structural information for a crystalline solid by determining the precise three-dimensional arrangement of atoms in the crystal lattice. biointerfaceresearch.comresearchgate.net This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
For this compound, a single-crystal X-ray diffraction study would, if a suitable crystal can be grown, provide the following key structural parameters:
Crystal System and Space Group: Defines the symmetry of the crystal lattice.
Unit-Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the pyridine ring structure, the ethyl substitution, and the methanamine group geometry.
Intermolecular Interactions: Identification of hydrogen bonds involving the amine group and the pyridine nitrogen, which dictate the packing of the molecules in the solid state.
While specific crystallographic data for this compound is not currently available in public databases, analysis of related structures, such as substituted pyridines and benzylamines, provides expected ranges for key parameters. researchgate.netpdbj.org
| Structural Parameter | Expected Value / Description |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| C-C (pyridine ring) Bond Length | ~1.38 - 1.40 Å |
| C-N (pyridine ring) Bond Length | ~1.33 - 1.35 Å |
| C-C (ethyl group) Bond Length | ~1.52 - 1.54 Å |
| C-C (ring-CH₂) Bond Length | ~1.50 - 1.52 Å |
| C-N (methanamine) Bond Length | ~1.46 - 1.48 Å |
| N-H (amine) Bond Length | ~0.95 - 1.05 Å |
| C-C-C (ring) Bond Angle | ~118 - 122° |
| C-N-C (ring) Bond Angle | ~116 - 118° |
| H-N-H (amine) Bond Angle | ~105 - 109° |
(Note: These are generalized, expected values based on similar known structures.)
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. docbrown.info
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the pyridine ring, and N-H bending vibrations.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations often give strong signals in the Raman spectrum. The symmetric stretching of non-polar bonds can also be more readily observed.
The following table summarizes the expected characteristic vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |
| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1590 - 1650 | Medium to Strong |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H (CH₂, CH₃) | C-H Stretch | 2850 - 2960 | Strong |
| Pyridine Ring | C=C and C=N Stretch | 1400 - 1600 | Medium to Strong |
| C-N | C-N Stretch | 1020 - 1250 | Medium |
(Note: These are generalized frequency ranges and the actual spectrum may show more complex patterns due to coupling of vibrations.)
Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity and Impurity Profiling
Chromatographic techniques coupled with mass spectrometry are powerful tools for assessing the purity of this compound and for identifying and quantifying any impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. jfda-online.comresearchgate.net The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then ionized and detected by the mass spectrometer, which provides a mass spectrum for each component, aiding in its identification. The retention time in the GC and the mass fragmentation pattern are characteristic for the compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that separates compounds in the liquid phase based on their affinity for the stationary and mobile phases. nih.govresearchgate.net It is particularly useful for less volatile or thermally labile compounds. The eluent from the LC is introduced into the mass spectrometer for detection and identification. Different ionization techniques, such as electrospray ionization (ESI), are commonly used.
These techniques can be used to develop and validate methods for routine quality control, enabling the detection of starting materials, by-products, and degradation products.
| Analytical Technique | Information Provided | Expected Observations for this compound |
| GC-MS | Retention Time (t₋), Mass Fragmentation Pattern | A sharp peak at a characteristic retention time. The mass spectrum would show the molecular ion peak and characteristic fragment ions resulting from the loss of the amine group, ethyl group, etc. |
| LC-MS | Retention Time (t₋), Mass-to-Charge Ratio (m/z) | A single major peak corresponding to the pure compound. The mass spectrometer would confirm the mass of the protonated molecule [M+H]⁺. Impurities would appear as additional peaks with different retention times and m/z values. |
Elemental Analysis
Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₈H₁₂N₂). A close agreement between the experimental and theoretical values serves as a fundamental confirmation of the compound's purity and elemental composition.
| Element | Theoretical Percentage (%) | Expected Experimental Percentage (%) |
| Carbon (C) | 70.55 | 70.55 ± 0.4 |
| Hydrogen (H) | 8.88 | 8.88 ± 0.4 |
| Nitrogen (N) | 20.57 | 20.57 ± 0.4 |
Future Research Directions and Interdisciplinary Prospects
Integrated Computational and Experimental Approaches for Drug Discovery
The pyridine (B92270) scaffold is a well-established pharmacophore in medicinal chemistry, and (3-Ethylpyridin-4-yl)methanamine serves as a valuable starting point for the design of novel therapeutic agents. nih.gov A synergistic approach that combines computational modeling with experimental validation will be crucial in unlocking its full potential.
Computational Docking and Molecular Dynamics: In silico methods, such as molecular docking and molecular dynamics simulations, can predict the binding affinity and interaction of this compound derivatives with various biological targets. nih.govplos.org These studies can help identify potential protein targets and guide the design of more potent and selective inhibitors. For instance, computational models can simulate how the ethyl and methanamine substituents orient themselves within a protein's active site, allowing for targeted modifications to enhance binding.
Bioisosteric Replacement and Analogue Synthesis: The principles of bioisosterism can be applied to design and synthesize analogs of this compound with improved pharmacokinetic and pharmacodynamic properties. nih.govdomainex.co.uk For example, the ethyl group could be replaced with other alkyl or functional groups to modulate lipophilicity and metabolic stability. The aminomethyl side chain also offers a handle for further chemical modification.
A hypothetical workflow integrating these approaches is presented below:
| Step | Technique | Objective |
| 1 | Target Identification | In silico screening of this compound against a library of protein structures to identify potential biological targets. |
| 2 | Computational Docking | Predicting the binding mode and affinity of the lead compound and its virtual derivatives to the identified target. nih.gov |
| 3 | Analogue Synthesis | Chemical synthesis of a focused library of derivatives based on computational predictions. chemicalbook.com |
| 4 | In Vitro Biological Evaluation | Screening the synthesized compounds for biological activity against the target protein. |
| 5 | Structure-Activity Relationship (SAR) Studies | Correlating the chemical structure of the derivatives with their biological activity to refine the pharmacophore model. |
| 6 | Lead Optimization | Further iterative cycles of design, synthesis, and testing to develop a potent and selective drug candidate. |
This integrated strategy can accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.
Exploration of Novel Derivatization Strategies for Enhanced Selectivity
The development of selective drugs is a paramount goal in medicinal chemistry to minimize off-target effects. The structure of this compound provides multiple sites for derivatization to enhance its selectivity for specific biological targets.
Targeted Functionalization: The primary amine of the methanamine group is a key site for derivatization. It can be readily acylated, alkylated, or incorporated into more complex heterocyclic systems. These modifications can introduce new hydrogen bonding interactions, electrostatic interactions, or steric bulk, which can fine-tune the compound's selectivity for a particular protein isoform or subtype. The use of N-(4-aminophenyl)piperidine derivatization has been shown to improve the detection of organic acids, a technique that could be adapted for analytical purposes. nih.gov
Modification of the Pyridine Ring: While electrophilic substitution on the pyridine ring can be challenging, modern synthetic methods offer avenues for its functionalization. researchgate.net The introduction of additional substituents on the pyridine core can further modulate the electronic properties and steric profile of the molecule, leading to improved selectivity.
| Derivatization Site | Potential Modification | Desired Outcome |
| Methanamine Group | Acylation, Sulfonylation, Reductive Amination | Introduction of specific interactions with the target protein; modulation of solubility and bioavailability. |
| Pyridine Ring | Introduction of halogens, alkyl, or alkoxy groups | Alteration of pKa, dipole moment, and steric hindrance to improve target engagement and selectivity. |
| Ethyl Group | Bioisosteric replacement (e.g., with trifluoromethyl or cyclopropyl (B3062369) groups) | Enhancement of metabolic stability and binding affinity. |
Investigation into Supramolecular Chemistry and Self-Assembly Properties
The pyridine nitrogen atom and the aminomethyl group of this compound make it an excellent candidate for applications in supramolecular chemistry. These functional groups can participate in a variety of non-covalent interactions, such as hydrogen bonding, metal coordination, and π-π stacking, to form well-defined, self-assembled architectures.
Metal-Organic Frameworks (MOFs): Pyridine-containing ligands are widely used in the construction of MOFs. acs.orgnih.govrsc.orgelsevierpure.com By reacting this compound or its dicarboxylate derivatives with metal ions, it is possible to create novel MOFs with unique topologies and properties. The ethyl group could influence the packing of the framework and the size of the pores, potentially leading to materials with applications in gas storage, catalysis, or sensing.
Supramolecular Polymers: The ability of pyridine derivatives to form directional hydrogen bonds and coordinate with metals can be exploited to create supramolecular polymers. researchgate.netwikipedia.orgacs.orgnih.govanalis.com.my These materials, held together by non-covalent bonds, can exhibit interesting properties such as self-healing and responsiveness to external stimuli.
| Supramolecular System | Key Interactions | Potential Applications |
| Metal-Organic Frameworks (MOFs) | Coordination bonds between pyridine nitrogen and metal ions; hydrogen bonding involving the amine group. | Gas storage, separation, catalysis, chemical sensing. |
| Supramolecular Polymers | Hydrogen bonding (N-H···N, N-H···O), metal-ligand coordination. | Self-healing materials, drug delivery systems, stimuli-responsive gels. |
| Liquid Crystals | Anisotropic molecular shape and intermolecular interactions. | Display technologies, optical sensors. |
Development of this compound as a Molecular Probe or Tool Compound
Molecular probes are essential tools for visualizing and studying biological processes in real-time. The this compound scaffold can be functionalized with fluorophores or other reporter groups to create novel molecular probes.
Fluorescent Probes for Metal Ions: Pyridine-based ligands are known to form complexes with a variety of metal ions, and this interaction can be designed to produce a fluorescent response. nih.govacs.orgresearchgate.netdeakin.edu.aunih.gov By attaching a suitable fluorophore to the this compound backbone, it may be possible to develop selective "turn-on" or "turn-off" fluorescent probes for specific metal ions. The ethyl group could influence the photophysical properties and the selectivity of the probe.
Tool Compounds for Target Validation: A "tool compound" is a potent and selective small molecule inhibitor used to probe the biological function of a specific protein target. By optimizing the inhibitory activity and selectivity of this compound derivatives, potent tool compounds could be developed. These would be invaluable for validating novel drug targets and elucidating their roles in disease pathways.
| Probe/Tool Type | Design Strategy | Application |
| Fluorescent Metal Ion Probe | Covalent attachment of a fluorophore; chelation of the metal ion by the pyridine and amine groups leads to a change in fluorescence. | Detection and quantification of biologically important metal ions in cells and tissues. |
| Tool Compound for a Specific Enzyme | Optimization of inhibitory activity and selectivity through medicinal chemistry efforts. | Elucidation of the physiological and pathological roles of the target enzyme. |
| Affinity-Based Probe | Immobilization of a derivative onto a solid support for use in pull-down assays. | Identification of the protein targets of the compound class. |
Environmental Chemistry Considerations and Degradation Studies
As with any chemical compound that has the potential for widespread use, it is crucial to understand its environmental fate and potential for degradation. Pyridine and its derivatives can be introduced into the environment through industrial and agricultural activities. tandfonline.com
Biodegradation Pathways: The microbial degradation of pyridine and its derivatives is a key process in their environmental removal. nih.govresearchgate.netresearchgate.netasm.org Studies have shown that the substitution pattern on the pyridine ring significantly influences the degradation pathway and rate. tandfonline.com For this compound, it is hypothesized that microorganisms could initiate degradation through hydroxylation of the pyridine ring or oxidation of the ethyl or methanamine side chains. Further research is needed to identify the specific microorganisms and enzymatic pathways involved in its breakdown.
Ecotoxicity Assessment: The potential toxicity of this compound and its degradation products to various organisms should be evaluated. industrialchemicals.gov.aucdc.govnih.govnih.gov This would involve standardized ecotoxicological tests on representative aquatic and terrestrial species. Understanding the structure-toxicity relationship for alkylpyridines is an area that requires more data. tandfonline.com
| Environmental Aspect | Research Focus | Importance |
| Biodegradation | Identification of microbial species and enzymatic pathways responsible for the degradation of this compound. | Predicting the persistence of the compound in different environmental compartments (soil, water). |
| Abiotic Degradation | Investigation of photodegradation and chemical oxidation processes. | Assessing the role of non-biological processes in the compound's environmental fate. |
| Ecotoxicity | Determination of the acute and chronic toxicity to a range of organisms (algae, invertebrates, fish). | Evaluating the potential environmental risk associated with the compound's release. |
| Metabolite Identification | Characterization of the intermediate and final products of degradation. | Assessing the potential for the formation of more persistent or toxic byproducts. |
Q & A
Q. What are the key synthetic routes for (3-Ethylpyridin-4-yl)methanamine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis often involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) between pyridine derivatives and boronic acid intermediates. For example, microwave-assisted heating (140°C under argon) with bis(triphenylphosphine)palladium(II) dichloride accelerates coupling efficiency . Post-synthesis, purification via silica gel column chromatography (gradient elution with ethyl acetate/hexane) is critical to isolate the target compound. Yield optimization requires strict control of reaction time, temperature, and catalyst loading. Pre-purification steps, such as solvent removal under vacuum and filtration through anhydrous Na₂SO₄, reduce impurities .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the ethyl and pyridinyl substituents. Mass spectrometry (ESI-TOF or HRMS) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies amine (-NH₂) and pyridine ring vibrations. For crystalline derivatives, single-crystal X-ray diffraction (using programs like SHELXL) resolves stereochemical ambiguities .
Advanced Research Questions
Q. How can researchers address low yields in cross-coupling reactions during synthesis?
- Methodological Answer : Low yields in cross-coupling reactions may stem from catalyst deactivation or competing side reactions. Strategies include:
- Catalyst Screening : Test alternative palladium catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to improve coupling efficiency.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.
- Microwave Irradiation : Enhance reaction kinetics by reducing reaction time (e.g., from hours to minutes under controlled microwave conditions) .
- Boronic Acid Pre-activation : Pre-treat boronic acids with base (e.g., K₂CO₃) to minimize protodeboronation .
Q. How to design experiments to resolve contradictory data in solubility and stability measurements?
- Methodological Answer : Contradictory solubility data can arise from variations in solvent polarity, temperature, or impurities. To resolve this:
- Standardized Protocols : Use USP/Ph.Eur. solubility classification systems with controlled pH and temperature (e.g., 25°C ± 0.5°C).
- High-Pressure Liquid Chromatography (HPLC) : Quantify solubility by measuring saturated solutions at equilibrium.
- Accelerated Stability Studies : Expose the compound to stress conditions (40°C/75% RH) and monitor degradation via LC-MS. Statistical tools like ANOVA identify significant variability sources .
Q. What computational methods assist in predicting the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like monoamine oxidases (MAOs) or neurotransmitter receptors. Focus on binding affinity (ΔG) and hydrogen-bonding patterns.
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Validate with experimental IC₅₀ data from enzyme inhibition assays .
- Retrosynthetic Analysis : AI-driven tools (e.g., Pistachio or Reaxys) predict feasible synthetic pathways for novel derivatives by analyzing reaction databases .
Q. How to evaluate the toxicity and safety profile of this compound in experimental design?
- Methodological Answer :
- Acute Toxicity Testing : Conduct OECD Guideline 423 assays on rodent models to determine LD₅₀ values. Monitor clinical signs (e.g., respiratory distress, neurobehavioral changes) over 14 days.
- Genotoxicity Screening : Use Ames test (bacterial reverse mutation assay) and micronucleus test to assess mutagenic potential.
- Safety Protocols : Follow GHS guidelines for handling hazardous amines: use fume hoods, PPE (nitrile gloves, lab coats), and store compounds in flame-resistant cabinets. Waste must be neutralized before disposal .
Data Analysis and Optimization
Q. What strategies mitigate challenges in purifying this compound from reaction mixtures?
- Methodological Answer :
- Column Chromatography : Optimize eluent gradients (e.g., 5–50% ethyl acetate in hexane) to separate polar byproducts. Use TLC to track fractions.
- Recrystallization : Dissolve crude product in hot ethanol, then cool to −20°C for crystal formation.
- Acid-Base Extraction : Exploit the compound’s basicity by extracting with dilute HCl, followed by neutralization and back-extraction into organic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
